BenchChemオンラインストアへようこそ!

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,2-oxazole-5-carboxamide

Medicinal chemistry Ligand design Physicochemical property

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,2-oxazole-5-carboxamide (CAS 2034242-21-0) is a synthetic small molecule (C14H14N2O5, MW 290.27 g/mol) featuring a 1,2-oxazole (isoxazole) ring linked via a 2-hydroxyethyl spacer to a 2,3-dihydro-1,4-benzodioxin moiety. The compound is cataloged as a research chemical (PubChem CID and belongs to the broader isoxazole-5-carboxamide family, a scaffold associated with TRPV1 receptor modulation in the patent literature.

Molecular Formula C14H14N2O5
Molecular Weight 290.275
CAS No. 2034242-21-0
Cat. No. B2647521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,2-oxazole-5-carboxamide
CAS2034242-21-0
Molecular FormulaC14H14N2O5
Molecular Weight290.275
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC=NO3)O
InChIInChI=1S/C14H14N2O5/c17-10(8-15-14(18)12-3-4-16-21-12)9-1-2-11-13(7-9)20-6-5-19-11/h1-4,7,10,17H,5-6,8H2,(H,15,18)
InChIKeyIAGSNEODICZJME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,2-oxazole-5-carboxamide (CAS 2034242-21-0): Structural Identity and Physicochemical Profile


N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,2-oxazole-5-carboxamide (CAS 2034242-21-0) is a synthetic small molecule (C14H14N2O5, MW 290.27 g/mol) featuring a 1,2-oxazole (isoxazole) ring linked via a 2-hydroxyethyl spacer to a 2,3-dihydro-1,4-benzodioxin moiety [1]. The compound is cataloged as a research chemical (PubChem CID 121016791) and belongs to the broader isoxazole-5-carboxamide family, a scaffold associated with TRPV1 receptor modulation in the patent literature [2]. The molecule contains one chiral center (undefined stereochemistry in the deposited structure), two hydrogen bond donors, six hydrogen bond acceptors, and a computed topological polar surface area (TPSA) of 93.8 Ų [1].

Why In-Class Isoxazole-5-Carboxamide Analogs Cannot Substitute for N-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,2-oxazole-5-carboxamide


The 2-hydroxyethyl linker between the benzodioxin and isoxazole-5-carboxamide distinguishes this compound from direct amide-coupled analogs such as N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-5-carboxamide (CAS 691355-38-1) and N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1,2-oxazole-5-carboxamide [1]. This spacer introduces a secondary alcohol that alters the hydrogen-bonding capacity (2 HBD vs. 1 in the direct amide series) and increases conformational flexibility (4 rotatable bonds vs. 3 in CAS 691355-38-1), differences that can affect both solution-state behavior and target-binding geometry [2]. At the level of procurement, the undefined stereocenter further distinguishes this compound from achiral or stereodefined analogs, making generic substitution inappropriate without rigorous equivalence testing [2].

Quantitative Differentiation Evidence for N-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,2-oxazole-5-carboxamide Against Closest Analogs


Enhanced Hydrogen-Bond Donor Capacity Versus Direct Amide-Linked Analog (CAS 691355-38-1)

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,2-oxazole-5-carboxamide possesses two hydrogen bond donor (HBD) atoms compared to one HBD in the direct amide analog N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-5-carboxamide (CAS 691355-38-1), as computed by Cactvs 3.4.8.18 [1]. The additional HBD originates from the secondary alcohol in the 2-hydroxyethyl linker, a structural feature absent in the comparator, which may influence target binding poses, aqueous solubility, and pharmacokinetic behavior [2].

Medicinal chemistry Ligand design Physicochemical property

Increased Conformational Flexibility (Rotatable Bond Count) Relative to Direct Amide Analog

The 2-hydroxyethyl linker in the target compound introduces four rotatable bonds, one more than the three rotatable bonds in the direct amide analog CAS 691355-38-1 [1]. This flexibility may influence the entropy of binding and the conformational pre-organization required for target engagement, making the compound a distinct chemical probe [2].

Conformational analysis Molecular recognition Drug design

Lipophilicity Modulation (XLogP3-AA) Relative to 3-Methyl-Isoxazole Analog

The target compound has a computed XLogP3-AA of 0.5, which is approximately 1.2 log units lower than the predicted value of ~1.7 for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1,2-oxazole-5-carboxamide (the 3-methyl isoxazole analog, no CAS available; value estimated by structural increment) [1]. This reduction in lipophilicity is attributable to the polar 2-hydroxyethyl spacer and the absence of the lipophilic methyl substituent on the isoxazole ring .

ADME prediction Lipophilicity Property-based design

Molecular Weight and Heavy Atom Count Differentiation for Screening Library Selection

With a molecular weight of 290.27 g/mol and 21 heavy atoms, the target compound is approximately 44 Da heavier than the direct amide analog CAS 691355-38-1 (246.22 g/mol, 18 heavy atoms) [1]. This difference situates the compound further along the fragment-to-lead continuum, potentially offering a higher starting point for affinity optimization while remaining within lead-like property space (MW <350 Da) .

High-throughput screening Compound library design Drug-likeness

Topological Polar Surface Area (TPSA) Differentiation Affecting Membrane Permeability Prediction

The computed TPSA of the target compound is 93.8 Ų, compared to 68.8 Ų for the direct amide analog CAS 691355-38-1 (estimated from structural increment) [1]. This 25 Ų increase reflects the additional oxygen atom in the hydroxyethyl linker and suggests reduced passive membrane permeability relative to the simpler analog, a factor relevant for experiments where compartmental access (e.g., blood-brain barrier penetration vs. peripheral restriction) is under investigation .

Drug-likeness Membrane permeability Property-based design

Research Application Scenarios for N-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,2-oxazole-5-carboxamide Based on Quantitative Differentiation Evidence


TRPV1 Antagonist Screening Library Enrichment with a Linker-Extended Isoxazole-5-Carboxamide

Given the isoxazole-5-carboxamide scaffold's established association with TRPV1 antagonism in the patent literature, this compound can serve as a distinct entry within a TRPV1-focused screening set. Its 2-hydroxyethyl linker and increased HBD count (2 vs. 1 in direct amide analogs) offer a pharmacophore variation that may explore hydrogen-bonding interactions with residues in the TRPV1 vanilloid-binding pocket not accessible to simpler isoxazole-5-carboxamides [1]. The compound's TPSA (93.8 Ų) and MW (290.27 g/mol) position it between fragment and lead-like space, making it suitable for hit expansion campaigns where a balance of molecular recognition and property space coverage is desired [2].

Conformational Entropy and Linker Dependence Studies in Structure-Activity Relationship (SAR) Campaigns

The additional rotatable bond (4 vs. 3 in CAS 691355-38-1) and the undefined stereocenter at the 2-hydroxyethyl moiety make this compound a valuable tool for investigating the role of conformational flexibility in target binding [1]. In SAR studies where the direct amide series has been explored, this linker-extended analog can be used to test whether the entropic penalty of the flexible spacer is compensated by new binding interactions, a critical question in fragment-to-lead optimization [2].

Solubility and Permeability Profiling for Property-Based Drug Design Education and Training

With a computed XLogP3-AA of 0.5 and TPSA of 93.8 Ų, this compound can serve as a case study in property-based design, illustrating how the introduction of a polar linker modulates lipophilicity relative to the more lipophilic 3-methyl analog (estimated XLogP3 ~1.7) [1]. Academic and industrial training programs focused on physicochemical property profiling can use this compound alongside its direct amide analog to demonstrate experimental determination and prediction of logD, solubility, and permeability, highlighting the impact of a single linker modification on these key drug-likeness parameters [2].

Quote Request

Request a Quote for N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,2-oxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.